molecular formula C19H40OS B14310711 19-Sulfanylnonadecan-1-OL CAS No. 114896-31-0

19-Sulfanylnonadecan-1-OL

Cat. No.: B14310711
CAS No.: 114896-31-0
M. Wt: 316.6 g/mol
InChI Key: CPKYVBYBSYKJLX-UHFFFAOYSA-N
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Description

19-Sulfanylnonadecan-1-OL is an organic compound with the molecular formula C19H40OS. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a long carbon chain. This compound is part of the broader class of fatty alcohols, which are known for their various applications in industrial and scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Sulfanylnonadecan-1-OL typically involves the introduction of a sulfanyl group to a nonadecanol precursor. One common method is the thiolation of nonadecanol using thiolating agents such as hydrogen sulfide (H2S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride (ZnCl2) to facilitate the formation of the sulfanyl group .

Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of supercritical carbon dioxide (SC-CO2) extraction techniques. This method allows for the efficient extraction and purification of the compound from natural sources or synthetic mixtures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form nonadecanethiol by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Phosphorus tribromide (PBr3), room temperature.

Major Products:

    Oxidation: Nonadecanesulfonic acid.

    Reduction: Nonadecanethiol.

    Substitution: Nonadecyl bromide.

Scientific Research Applications

19-Sulfanylnonadecan-1-OL has a wide range of applications in various scientific fields:

Mechanism of Action

The mechanism of action of 19-Sulfanylnonadecan-1-OL involves its interaction with cellular membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

    1-Nonadecanol: A saturated fatty alcohol with a similar carbon chain length but lacking the sulfanyl group.

    Nonadecanethiol: Similar to 19-Sulfanylnonadecan-1-OL but without the hydroxyl group.

    Nonadecyl bromide: A halogenated derivative of nonadecanol.

Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

114896-31-0

Molecular Formula

C19H40OS

Molecular Weight

316.6 g/mol

IUPAC Name

19-sulfanylnonadecan-1-ol

InChI

InChI=1S/C19H40OS/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2

InChI Key

CPKYVBYBSYKJLX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCCS

Origin of Product

United States

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